(3R,4R)-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol
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Overview
Description
“rac-(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol” is a synthetic organic compound that features a pyrrolidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Bioconjugation: It can be used in bioconjugation techniques for labeling biomolecules.
Medicine
Drug Development: Potential use as a pharmacophore in the development of new drugs.
Therapeutic Agents: Investigation of its therapeutic potential in treating various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Application in the production of fine chemicals.
Mechanism of Action
The mechanism of action of “rac-(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The triazole ring may interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol: The non-racemic form of the compound.
4-(1H-1,2,3-triazol-1-yl)pyrrolidine: Lacks the hydroxyl group.
3-(1H-1,2,3-triazol-1-yl)pyrrolidine: Different substitution pattern on the pyrrolidine ring.
Uniqueness
“rac-(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol” is unique due to the presence of both the triazole and hydroxyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
(3R,4R)-4-(triazol-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H10N4O/c11-6-4-7-3-5(6)10-2-1-8-9-10/h1-2,5-7,11H,3-4H2/t5-,6-/m1/s1 |
InChI Key |
HWXNIOPASTVKAY-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)N2C=CN=N2 |
Canonical SMILES |
C1C(C(CN1)O)N2C=CN=N2 |
Origin of Product |
United States |
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